
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the acrylamide family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. It has been reported to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, it has been shown to activate the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2, MMP-9, and topoisomerase II. Additionally, it has been reported to induce the expression of various genes, such as p53 and Bax, which are involved in apoptosis. Moreover, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various diseases, which makes it a potential candidate for drug discovery. Additionally, this compound has been reported to exhibit low toxicity in vitro, which makes it a safe option for further studies. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, its precise mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential applications in drug discovery. This compound has shown promising results in various scientific research applications, and further studies are needed to determine its efficacy and safety in vivo. Additionally, future studies should focus on elucidating its precise mechanism of action, which will provide insight into its potential therapeutic targets. Moreover, the development of novel synthetic methods for this compound will improve its solubility and bioavailability, which will facilitate its administration in vivo.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-fluoroacetophenone, 2-amino-5-methylthiazole, and 4-phenylthiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-13-18(15-5-3-2-4-6-15)22-19(24-13)21-17(23)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3,(H,21,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENXZLRELZAQV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
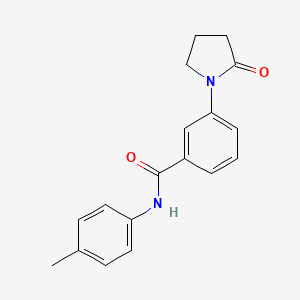
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
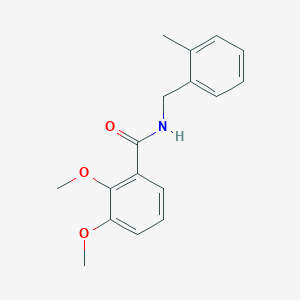
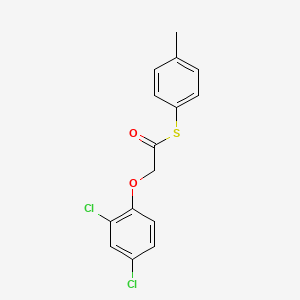
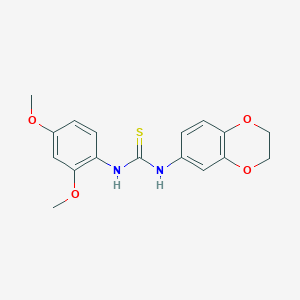
![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
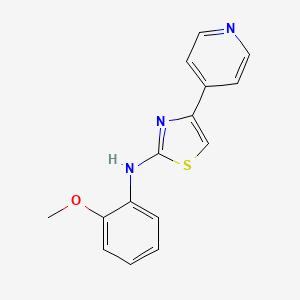
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)